1-Hydroxy-3,5-dinitropyridin-2-one
Description
1-Hydroxy-3,5-dinitropyridin-2-one is a nitro-substituted pyridinone derivative characterized by a hydroxyl group at the 1-position and two nitro (-NO₂) groups at the 3- and 5-positions of the pyridine ring. Its properties can be inferred from structurally analogous compounds, such as 1-Methyl-3,5-dinitropyridin-2(1H)-one (CAS 14150-94-8), which shares the nitro substituents but differs in the 1-position substituent .
Properties
CAS No. |
72262-67-0 |
|---|---|
Molecular Formula |
C5H3N3O6 |
Molecular Weight |
201.09 g/mol |
IUPAC Name |
1-hydroxy-3,5-dinitropyridin-2-one |
InChI |
InChI=1S/C5H3N3O6/c9-5-4(8(13)14)1-3(7(11)12)2-6(5)10/h1-2,10H |
InChI Key |
NJDKEOJCPSUVCO-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)N(C=C1[N+](=O)[O-])O)[N+](=O)[O-] |
Canonical SMILES |
C1=C(C(=O)N(C=C1[N+](=O)[O-])O)[N+](=O)[O-] |
Other CAS No. |
72262-67-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- This may enhance solubility in polar solvents but reduce stability under acidic/basic conditions .
- Nitro Group Reactivity: Both nitro-substituted pyridinones are likely sensitive to thermal or mechanical stress, but the hydroxy variant may exhibit higher sensitivity due to the electron-withdrawing -OH group .
- Fluorine vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
